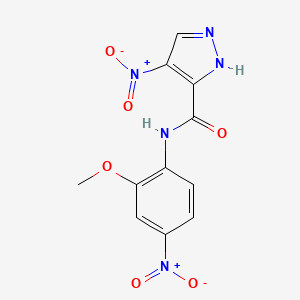![molecular formula C17H17NO3 B10943204 (2E)-1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B10943204.png)
(2E)-1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-METHOXYANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-METHOXYANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxyaniline and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases or phase-transfer catalysts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-METHOXYANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a catalyst or under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(3-METHOXYANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(3-METHOXYANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3-HYDROXYANILINO)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE: Similar structure but with hydroxy groups instead of methoxy groups.
(E)-3-(3-CHLOROANILINO)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE: Similar structure but with chloro groups instead of methoxy groups.
(E)-3-(3-NITROANILINO)-1-(4-NITROPHENYL)-2-PROPEN-1-ONE: Similar structure but with nitro groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in (E)-3-(3-METHOXYANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE can influence its chemical reactivity and biological activity, making it unique compared to similar compounds with different substituents. The methoxy groups can enhance the compound’s solubility, stability, and ability to interact with biological targets.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(E)-3-(3-methoxyanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H17NO3/c1-20-15-8-6-13(7-9-15)17(19)10-11-18-14-4-3-5-16(12-14)21-2/h3-12,18H,1-2H3/b11-10+ |
InChI Key |
XLDYPPXIWMSJOV-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2,3-dimethylphenyl)thiourea](/img/structure/B10943122.png)
![5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4-[3-(morpholin-4-yl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10943132.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B10943136.png)
![5,7-bis(difluoromethyl)-N-(pentafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10943139.png)
![N-(2,3-dimethylcyclohexyl)-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10943143.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10943156.png)

![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B10943168.png)
![ethyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10943171.png)
![{2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B10943177.png)
![5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10943190.png)
![5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10943193.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-nitrophenoxy)methyl]furan-2-yl}methanone](/img/structure/B10943200.png)
![2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10943203.png)
